molecular formula C6H8BrFN2O B2377148 [4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol CAS No. 2101199-12-4

[4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol

Cat. No.: B2377148
CAS No.: 2101199-12-4
M. Wt: 223.045
InChI Key: HTSIJXSSKXMZMA-UHFFFAOYSA-N
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Description

[4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol is a pyrazole derivative featuring a bromine atom at position 4, a 2-fluoroethyl group at position 1, and a hydroxymethyl group at position 5. Its molecular formula is C₆H₈BrFN₂O, with a molecular weight of 223.05 g/mol. The 2-fluoroethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogues, while the bromine atom offers reactivity for further functionalization .

Properties

IUPAC Name

[4-bromo-2-(2-fluoroethyl)pyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrFN2O/c7-5-3-9-10(2-1-8)6(5)4-11/h3,11H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSIJXSSKXMZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)CO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Bromo Group: The bromo group can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Addition of the Fluoroethyl Group: The fluoroethyl group can be added through nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the Methanol Group: The methanol group can be introduced by reduction of a corresponding ester or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromo group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols, alkoxides

Major Products Formed:

    Oxidation: Corresponding aldehyde or carboxylic acid

    Reduction: Hydrogen-substituted pyrazole

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: This compound can be used as a probe to study biological processes involving pyrazole derivatives.

Medicine:

    Drug Development: The unique structural features of this compound make it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry:

    Material Science: This compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoroethyl and bromo groups can enhance the compound’s binding affinity and specificity for certain targets, while the methanol group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogues and their substituent variations:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
[4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol 1: 2-fluoroethyl; 4: Br; 5: CH₂OH C₆H₈BrFN₂O 223.05 High reactivity for substitution
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol 1: CH₃; 4: CH₂OH; 5: Br C₅H₇BrN₂O 191.03 Melting point: 55–56°C; used in synthesis
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid 1: CH₃; 4: Br; 5: COOH C₅H₅BrN₂O₂ 205.01 Carboxylic acid enables conjugation
2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol 1: CH₂CH₂OH; 4: Br; 5: NO₂ C₅H₆BrN₃O₃ 236.03 Nitro group enhances electrophilicity
[3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol 1: 4-Cl-benzyl; 3: 4-Br-phenyl; 5: CH₂OH C₁₇H₁₃BrClN₂O 384.66 Aromatic substituents for agrochemicals

Key Observations :

  • Substituent Position : The placement of bromine (positions 4 vs. 5) significantly impacts reactivity. For example, bromine at position 4 (as in the target compound) may favor nucleophilic substitution at that site compared to bromine at position 5 .
  • Fluorine vs.
  • Functional Groups : Hydroxymethyl (CH₂OH) and carboxylic acid (COOH) groups offer distinct reactivity—hydroxymethyl is amenable to oxidation or etherification, while carboxylic acids enable amide coupling .

Physicochemical and Spectroscopic Properties

  • Melting Points : The methyl analogue () melts at 55–56°C, while the target compound’s melting point is unreported but likely lower due to the 2-fluoroethyl group’s bulky, flexible nature .
  • Spectroscopy :
    • ¹H NMR : The target compound’s 2-fluoroethyl group shows characteristic splitting from F-H coupling (e.g., -CH₂F protons as a triplet of quartets). In contrast, the methyl analogue’s CH₃ group appears as a singlet .
    • IR : Hydroxymethyl groups exhibit O-H stretches near 3200–3400 cm⁻¹, while carboxylic acids (e.g., ’s analogue) show C=O stretches ~1700 cm⁻¹ .

Biological Activity

[4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol is a pyrazole derivative with potential applications in medicinal chemistry, particularly in drug development for anti-inflammatory and anticancer therapies. This compound possesses a unique structure characterized by the presence of both a fluoroethyl group and a methanol moiety, which may enhance its biological activity and interaction with molecular targets.

  • Molecular Formula : C₆H₈BrFN₂O
  • Molecular Weight : 223.04 g/mol
  • CAS Number : 2101199-12-4

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors. The fluoroethyl group enhances binding affinity, while the methanol group improves solubility and facilitates further chemical modifications. This compound may modulate enzyme activities through competitive inhibition or allosteric modulation, depending on the target.

1. Drug Development

The compound has shown promise as a candidate for developing new therapeutic agents. Its structural features suggest potential efficacy in:

  • Anti-inflammatory : Targeting inflammatory pathways.
  • Anticancer : Inhibiting cancer cell proliferation through various mechanisms.

2. Biological Probes

This compound can serve as a biological probe to study pyrazole derivatives' roles in biological processes. Its unique structure allows researchers to explore its interactions within complex biological systems.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
[4-Bromo-1-(2-fluoroethyl)-1H-pyrazole]Lacks methanol groupReduced solubility
[4-Bromo-1-(2-chloroethyl)-1H-pyrazol-5-yl]methanolChloro instead of fluoroDifferent reactivity
[4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]ethanolEthanol instead of methanolAltered physical properties

The presence of both the fluoroethyl and methanol groups in the structure of this compound provides a unique combination that enhances its solubility and potential binding interactions with biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

Study 1: Anticancer Activity

A study demonstrated that pyrazole derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cell lines. The specific mechanisms involved include the modulation of signaling pathways related to cell survival and proliferation.

Study 2: Anti-inflammatory Effects

Research indicated that certain pyrazole derivatives could inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases. The fluoroethyl substitution may enhance these effects by improving receptor binding.

Study 3: Enzyme Inhibition

Docking studies revealed that this compound can effectively bind to key enzymes involved in metabolic pathways, indicating its potential as an enzyme inhibitor.

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